5-Chloro-4-[4-(2,5-difluorobenzoyl)piperidine-1-carbonyl]-2-(methylsulfanyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-4-[4-(2,5-difluorobenzoyl)piperidine-1-carbonyl]-2-(methylsulfanyl)pyrimidine is a complex organic compound that features a pyrimidine ring substituted with a chlorinated and methylsulfanyl group, along with a piperidine ring attached to a difluorobenzoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-[4-(2,5-difluorobenzoyl)piperidine-1-carbonyl]-2-(methylsulfanyl)pyrimidine typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4-[4-(2,5-difluorobenzoyl)piperidine-1-carbonyl]-2-(methylsulfanyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group in the piperidine ring can be reduced to an alcohol.
Substitution: The chlorine atom on the pyrimidine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-4-[4-(2,5-difluorobenzoyl)piperidine-1-carbonyl]-2-(methylsulfanyl)pyrimidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Used in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Chloro-4-[4-(2,5-difluorobenzoyl)piperidine-1-carbonyl]-2-(methylsulfanyl)pyrimidine involves its interaction with specific molecular targets. The difluorobenzoyl moiety may interact with hydrophobic pockets in proteins, while the piperidine ring can enhance binding affinity through hydrogen bonding and van der Waals interactions. The exact pathways and targets would depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
5-Chloro-4-[4-(2,5-difluorobenzoyl)piperidine-1-carbonyl]-2-(methylsulfanyl)pyrimidine is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both a piperidine ring and a pyrimidine ring in the same molecule allows for diverse interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
[1-(5-chloro-2-methylsulfanylpyrimidine-4-carbonyl)piperidin-4-yl]-(2,5-difluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClF2N3O2S/c1-27-18-22-9-13(19)15(23-18)17(26)24-6-4-10(5-7-24)16(25)12-8-11(20)2-3-14(12)21/h2-3,8-10H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVISKJAKZOEOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)N2CCC(CC2)C(=O)C3=C(C=CC(=C3)F)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClF2N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.